2-[4-(Chloromethyl)phenyl]-1,3-thiazole
Overview
Description
2-[4-(Chloromethyl)phenyl]-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a chloromethyl group on the phenyl ring. Thiazoles are known for their diverse biological activities and are integral in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s physical properties, such as its boiling point and density, suggest that it may have certain pharmacokinetic characteristics .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and antiviral effects .
Action Environment
The compound’s storage conditions suggest that it may be sensitive to certain environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Chloromethyl)phenyl]-1,3-thiazole typically involves the chloromethylation of aromatic compounds. One efficient method includes the reaction of aromatic hydrocarbons with chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst . This reaction is carried out in dichloromethane at low temperatures (5-10°C) to yield the chloromethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but scaled up with optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize hazardous waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Chloromethyl)phenyl]-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted thiazoles with various functional groups depending on the nucleophile used.
- Oxidized thiazole derivatives with altered electronic properties.
Scientific Research Applications
2-[4-(Chloromethyl)phenyl]-1,3-thiazole has significant applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
2-Phenylthiazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-(Chloromethyl)phenylthiazole: Similar structure but different substitution pattern, affecting its reactivity and biological activity.
Thiazole: The parent compound, simpler structure, and different reactivity profile.
Uniqueness: 2-[4-(Chloromethyl)phenyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities compared to other thiazole derivatives .
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAWMDHRKPPXSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640204 | |
Record name | 2-[4-(Chloromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-61-2 | |
Record name | 2-[4-(Chloromethyl)phenyl]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906352-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Chloromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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